U-74389G maleate
Overview
Description
U-74389G, also known as PNU74389G meleate, is an antioxidant . It can inhibit lipid peroxidation reactions . U-74389G can protect against ischemia-reperfusion injury and is widely used in animal models of ischemic injury and hypertension . It also shows anti-inflammatory activity .
Molecular Structure Analysis
The molecular formula of U-74389G is C37H50N6O2 • C4H4O4 . Its molecular weight is 726.9 . The InChI code is InChI=1S/C37H50N6O2.C4H4O4/c1-36-13-11-27 (44)23-26 (36)7-8-28-29-9-10-31 (37 (29,2)14-12-30 (28)36)32 (45)25-40-19-21-42 (22-20-40)34-24-33 (41-15-3-4-16-41)38-35 (39-34)43-17-5-6-18-43;5-3 (6)1-2-4 (7)8/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1-2H, (H,5,6) (H,7,8)/b;2-1-/t28-,29-,31+,36-,37-;/m0./s1 .Chemical Reactions Analysis
U-74389G is an antioxidant that can inhibit lipid peroxidation reactions . It has been shown to significantly decrease the level of ethanol-induced gastric mucosal necrosis in portal hypertensive rats .Physical And Chemical Properties Analysis
U-74389G is a solid . It is soluble in DMSO to 25 mM and in ethanol to 25 mM . .Scientific Research Applications
Summary of the Application
U-74389G maleate has been shown to significantly decrease the level of ethanol-induced gastric mucosal necrosis in portal hypertensive (PHT) rats .
Results or Outcomes
The administration of U-74389G maleate resulted in a significant decrease in the level of ethanol-induced gastric mucosal necrosis in portal hypertensive rats .
Application in Ischemia-Reperfusion Injury
Summary of the Application
U-74389G maleate has been widely used in animal models of ischemic injury and hypertension . It has been shown to have a significant effect on urea levels during ischemia reperfusion injury in rats .
Methods of Application
In the study, U-74389G was administered to rats undergoing a renal ischemia-reperfusion protocol .
Results or Outcomes
The administration of U-74389G significantly decreased the predicted urea levels by 11.35%±2.73% (P=0.0001). This suggests that U-74389G administration had a significant decreasing effect on the urea serum levels, reflecting a respective renal function augmentation .
Application in Amylase Level Regulation
Summary of the Application
U-74389G maleate has been studied for its effects on serum amylase levels. It has been found to have a significant hypamylasemic effect .
Methods of Application
In the study, U-74389G was administered in an induced Ischemia Reperfusion (IR) animal experiment .
Results or Outcomes
The administration of U-74389G resulted in a significant decrease in serum amylase levels, indicating its potential use in regulating amylase levels .
Application in Oxidative Stress and Ischemia-Reperfusion Injury
Summary of the Application
U-74389G maleate has been shown to protect against ischemia-reperfusion injury in various organs by scavenging free radicals . It has also been studied for its effects on ovarian torsion detorsion injury .
Methods of Application
In the studies, U-74389G was administered in animal models undergoing ischemia-reperfusion protocols .
Results or Outcomes
The administration of U-74389G resulted in a significant reduction in the degree of tissue necrosis and oxidative stress, indicating its potential use in mitigating ischemia-reperfusion injuries .
Application in Hepatoprotection
Summary of the Application
U-74389G maleate has been shown to protect the liver from ischemia/reperfusion (I/R) injury . The free radical-scavenging effects of U-74389G have been shown in several experimental models to protect the liver from I/R .
Methods of Application
In the study, U-74389G was administered in a liver I/R rat model . The drug was administered at 10 mg/kg animal body weight .
Results or Outcomes
Histopathological evaluation revealed a statistically significant reduction in the degree of necrosis of liver tissue in the treated groups compared to the control groups . This suggests that U-74389G administration had a significant protective effect on the liver .
Application in Cardioprotection
Summary of the Application
U-74389G maleate has been used in several ischemia-reperfusion (IR) studies and has shown promising effects in tissue protection, including in the heart .
Results or Outcomes
The administration of U-74389G resulted in a significant increase in serum magnesium levels, which is associated with cardioprotection .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N6O2.C4H4O4/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43;5-3(6)1-2-4(7)8/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t28-,29-,31+,36-,37-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCSSKWSUJMJCP-WQDFMEOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=C[C@@]83C.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H54N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017666 | |
Record name | 21-[4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9[11]-triene-3,20-dione maleate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
726.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500423 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
U-74389G maleate | |
CAS RN |
153190-29-5 | |
Record name | 21-[4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9[11]-triene-3,20-dione maleate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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